molecular formula C19H39N B8373886 N-Allyl-N,N-di-n-octylamine

N-Allyl-N,N-di-n-octylamine

Cat. No.: B8373886
M. Wt: 281.5 g/mol
InChI Key: KTTAXOZHFOSJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-N,N-di-n-octylamine is an organic compound characterized by the presence of an allyl group attached to a dioctylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-N,N-di-n-octylamine can be synthesized through several methods, including the amination of allylic halides with dioctylamine. One common approach involves the use of palladium-catalyzed allylic amination, where allylic alcohols react with dioctylamine in the presence of a palladium catalyst and a suitable ligand . This reaction typically occurs under mild conditions and can be performed at room temperature.

Industrial Production Methods: In an industrial setting, the production of allyldioctylamine may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid catalysts, such as MoO3/TiO2, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N,N-di-n-octylamine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the allyl group to saturated alkyl groups.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Saturated alkylamines.

    Substitution: Various substituted allylamines.

Scientific Research Applications

N-Allyl-N,N-di-n-octylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine structures.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially in designing molecules that can interact with specific biological targets.

    Industry: It is employed in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which allyldioctylamine exerts its effects involves interactions with various molecular targets. The allyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the dioctylamine moiety can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Allylamine: A simpler analogue with a single allyl group attached to an amine.

    Diallylamine: Contains two allyl groups attached to an amine.

    Triallylamine: Contains three allyl groups attached to an amine.

Uniqueness of N-Allyl-N,N-di-n-octylamine: this compound is unique due to its combination of an allyl group with a dioctylamine structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various substrates. These properties make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C19H39N

Molecular Weight

281.5 g/mol

IUPAC Name

N-octyl-N-prop-2-enyloctan-1-amine

InChI

InChI=1S/C19H39N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h6H,3-5,7-19H2,1-2H3

InChI Key

KTTAXOZHFOSJFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Resin 3 (0.42 mmol g−1 (est.), 160 mg) in DMF (2 cm3) was treated with dioctylamine (1.7 mmol, 515 mm3) at 20° C. for 24 h. The resin was washed with DMF (10×5 cm3) and DCM (10 cm3), resuspended in DMF (2 cm3) and treated with allyl bromide (4.25 mmol, 365 mm3) at 20° C. for 24 h. The solvent and the reagent was then removed by filtration and the resin washed with DCM (2×20 cm3). The elimination was performed in DCM (4 cm3) with DIPEA (1.72 mmol, 300 mm3) over night. The filtrate of this last reaction step was combined with the DCM and MeOH wash (25 cm3) from the resin and evaporated. It gave 14 contaminated with DIPEA in 38 mg yield. The amine was transferred in little DCM (<0.5 cm3) to a K2CO3 covered dry silica column (5 g). Impurities were washed away with hexane and the amine eluted with ethyl acetate. After the removal of the solvent 14 (0.043 mmol, 12 mg, 64%) was obtained as a colourless oil. It was contaminated with 5% of 4 of a previous cycle.
[Compound]
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160 mg
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1.72 mmol
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4 mL
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